molecular formula C12H7N3O3 B14463513 Benzo(c)cinnoline, 2-nitro-, 6-oxide CAS No. 70092-61-4

Benzo(c)cinnoline, 2-nitro-, 6-oxide

Cat. No.: B14463513
CAS No.: 70092-61-4
M. Wt: 241.20 g/mol
InChI Key: KQOFYNCLXBHRIR-UHFFFAOYSA-N
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Description

Benzo©cinnoline, 2-nitro-, 6-oxide is a tricyclic organic compound with the molecular formula C12H7N3O3 This compound is a derivative of benzo[c]cinnoline, which is known for its aromatic nitrogen heterocycle structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo©cinnoline, 2-nitro-, 6-oxide typically involves the nitration of benzo[c]cinnoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the oxide group.

Industrial Production Methods

Industrial production of Benzo©cinnoline, 2-nitro-, 6-oxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzo©cinnoline, 2-nitro-, 6-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the nitro or oxide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of additional nitro or oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzo[c]cinnoline derivatives.

Scientific Research Applications

Benzo©cinnoline, 2-nitro-, 6-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzo©cinnoline, 2-nitro-, 6-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c]cinnoline: The parent compound without the nitro and oxide groups.

    2-Nitrobenzo[c]cinnoline: A derivative with only the nitro group.

    6-Oxobenzo[c]cinnoline: A derivative with only the oxide group.

Uniqueness

Benzo©cinnoline, 2-nitro-, 6-oxide is unique due to the presence of both nitro and oxide groups, which confer distinct chemical and biological properties

Properties

CAS No.

70092-61-4

Molecular Formula

C12H7N3O3

Molecular Weight

241.20 g/mol

IUPAC Name

2-nitro-6-oxidobenzo[c]cinnolin-6-ium

InChI

InChI=1S/C12H7N3O3/c16-14-12-4-2-1-3-9(12)10-7-8(15(17)18)5-6-11(10)13-14/h1-7H

InChI Key

KQOFYNCLXBHRIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])N=[N+]2[O-]

Origin of Product

United States

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